![molecular formula C14H24N2O3 B4417100 Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate](/img/structure/B4417100.png)
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Overview
Description
Ethyl (1-cyclohexyl-3-oxo-2-piperazinyl)acetate is an organic compound with the molecular formula C14H24N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of cyclohexylamine with ethyl chloroacetate in the presence of a base, followed by cyclization to form the piperazine ring. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl (1-cyclohexyl-3-oxo-2-piperazinyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from 0°C to 100°C. Major products formed from these reactions include various derivatives of piperazine and cyclohexane .
Scientific Research Applications
Ethyl (1-cyclohexyl-3-oxo-2-piperazinyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in critical cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl (1-cyclohexyl-3-oxo-2-piperazinyl)acetate can be compared with other similar compounds, such as:
MEthyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate: This compound has a similar structure but with a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
Ethyl (3-oxo-2-piperazinyl)acetate: This compound lacks the cyclohexyl group, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that are valuable for various applications .
Biological Activity
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring, which is known to interact with various biological targets, particularly neurotransmitter receptors. The presence of the cyclohexyl group contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes.
The compound's mechanism of action is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways, leading to various pharmacological effects. Detailed studies on binding affinity and specificity are essential for understanding its full mechanism of action .
Biological Activities
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Antinociceptive Effects :
- Research indicates that derivatives of this compound exhibit significant antinociceptive properties. In vivo studies have shown that these compounds can reduce pain responses in animal models, suggesting a potential application in pain management.
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Anti-inflammatory Properties :
- Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating inflammatory conditions .
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Neuropharmacological Effects :
- The piperazine moiety is associated with enhanced binding affinity to neurotransmitter receptors, indicating potential applications in treating neurological disorders. Studies have shown that modifications in the structure can lead to varying degrees of efficacy against conditions like anxiety and depression .
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic profiles, including good oral bioavailability and moderate half-lives conducive for therapeutic applications.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In-depth Mechanistic Studies : Understanding the exact molecular interactions and pathways involved.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structural Modifications : Investigating how changes in chemical structure affect biological activity and pharmacokinetics.
Properties
IUPAC Name |
ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-2-19-13(17)10-12-14(18)15-8-9-16(12)11-6-4-3-5-7-11/h11-12H,2-10H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICFIEVHYJHQAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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